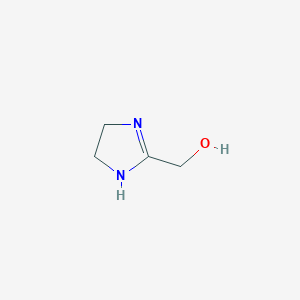

1H-Imidazole-2-methanol, 4,5-dihydro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Imidazole-2-methanol, 4,5-dihydro- is a heterocyclic organic compound that features an imidazole ring fused with a methanol group. This compound is part of the imidazole family, which is known for its significant role in various biological and chemical processes. Imidazoles are widely recognized for their versatility and are utilized in numerous applications, including pharmaceuticals, agrochemicals, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-2-methanol, 4,5-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2-diketones with ammonium acetate and aldehydes, which leads to the formation of the imidazole ring . The reaction conditions often require a catalyst and may be conducted under solvent-free or microwave-assisted conditions to enhance efficiency .

Industrial Production Methods: Industrial production of imidazole derivatives, including 1H-Imidazole-2-methanol, 4,5-dihydro-, often employs multi-component reactions that allow for the simultaneous formation of multiple bonds. These methods are designed to be scalable and cost-effective, utilizing readily available starting materials and catalysts to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-2-methanol, 4,5-dihydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted imidazoles .

Scientific Research Applications

1H-Imidazole-2-methanol, 4,5-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole-2-methanol, 4,5-dihydro- involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. Additionally, the compound’s functional groups can participate in hydrogen bonding and other interactions that modulate its biological effects .

Comparison with Similar Compounds

1H-Imidazole, 4,5-dihydro-2-methyl-: This compound features a methyl group instead of a methanol group, leading to different chemical properties and applications.

1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: The presence of a phenylmethyl group imparts unique characteristics, making it suitable for specific industrial and pharmaceutical uses.

Uniqueness: 1H-Imidazole-2-methanol, 4,5-dihydro- stands out due to its methanol group, which enhances its solubility and reactivity compared to other imidazole derivatives. This unique feature makes it particularly valuable in applications requiring high reactivity and solubility .

Biological Activity

Overview

1H-Imidazole-2-methanol, 4,5-dihydro- is a heterocyclic organic compound that belongs to the imidazole family. This compound is notable for its diverse biological activities and potential therapeutic applications. The imidazole ring structure is critical in various biochemical processes, making it a subject of interest in medicinal chemistry.

| Property | Details |

|---|---|

| CAS No. | 61764-85-0 |

| Molecular Formula | C4H8N2O |

| Molecular Weight | 100.12 g/mol |

| IUPAC Name | 4,5-dihydro-1H-imidazol-2-ylmethanol |

| InChI Key | JBYVNJSQTCGHEU-UHFFFAOYSA-N |

The biological activity of 1H-Imidazole-2-methanol, 4,5-dihydro- is primarily attributed to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. The compound's functional groups can participate in hydrogen bonding and other interactions that modulate its biological effects.

Biological Activities

1H-Imidazole-2-methanol, 4,5-dihydro- exhibits a range of biological activities:

1. Antimicrobial Properties:

Research indicates that imidazole derivatives possess significant antimicrobial and antifungal properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Activity:

The compound has been investigated for its potential anticancer properties. In vitro studies demonstrated that certain imidazole derivatives exhibit cytotoxic effects on human cancer cell lines, including cervical and bladder cancer cells . The mechanism involves the induction of apoptosis in cancer cells, with increasing concentrations leading to higher rates of early and late apoptosis .

3. Enzyme Inhibition:

Imidazole compounds are known to act as inhibitors for various enzymes, including those involved in cancer progression. For example, certain derivatives have shown promising results as inhibitors of HIV reverse transcriptase .

Study on Antimicrobial Activity

A study conducted by Jain et al. evaluated the antimicrobial efficacy of synthesized imidazole derivatives against S. aureus, E. coli, and Bacillus subtilis. The results indicated that specific derivatives exhibited significant antibacterial activity compared to standard antibiotics like Norfloxacin (Table 1).

| Compound | S. aureus Inhibition Zone (mm) | E. coli Inhibition Zone (mm) |

|---|---|---|

| Derivative 1 | 18 | 15 |

| Derivative 2 | 20 | 17 |

| Norfloxacin | 22 | 20 |

Study on Cytotoxicity

In another study focused on anticancer activity, researchers assessed the cytotoxic effects of various imidazole derivatives on cervical cancer cell lines. The most active compounds showed IC50 values indicating effective inhibition of cell proliferation (Table 2).

| Compound | IC50 (µM) |

|---|---|

| Compound A | 12 |

| Compound B | 15 |

| Control (DMSO) | >50 |

Properties

CAS No. |

61764-85-0 |

|---|---|

Molecular Formula |

C4H8N2O |

Molecular Weight |

100.12 g/mol |

IUPAC Name |

4,5-dihydro-1H-imidazol-2-ylmethanol |

InChI |

InChI=1S/C4H8N2O/c7-3-4-5-1-2-6-4/h7H,1-3H2,(H,5,6) |

InChI Key |

JBYVNJSQTCGHEU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.